molecular formula C30H50O2 B1682811 Uvaol CAS No. 545-46-0

Uvaol

Cat. No. B1682811
CAS RN: 545-46-0
M. Wt: 442.7 g/mol
InChI Key: XUARCIYIVXVTAE-ZAPOICBTSA-N
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Description

Uvaol is a natural pentacyclic triterpene that is widely found in olives and virgin olive oil . It possesses anti-inflammatory properties and antioxidant effects . Uvaol attenuates pleuritis and eosinophilic inflammation in ovalbumin-induced allergy in mice .


Molecular Structure Analysis

Uvaol has a molecular weight of 442.72 and its molecular formula is C30H50O2 . The structure of Uvaol is classified under Terpenoids Triterpenes .

Scientific Research Applications

Wound Healing

  • Scientific Field : Cell Biology
  • Summary of Application : Uvaol, a natural pentacyclic triterpene found in olives and virgin olive oil, has been shown to improve the functioning of fibroblasts and endothelial cells, which are crucial for wound healing .
  • Methods of Application : The study involved both in vitro and in vivo experiments. In vitro, the effects of uvaol on the migration of fibroblasts and endothelial cells were assessed using a scratch assay. In vivo, the effect of topical uvaol treatment on wound closure was evaluated using a cutaneous wounds model in mice .
  • Results : Uvaol was found to enhance the migration of fibroblasts and endothelial cells, improve protein synthesis of fibronectin and laminin in fibroblasts, and enhance tube formation by endothelial cells. In mice, topical treatment with uvaol resulted in wounds closing faster than in the control treatment .

Anticancer Activity

  • Scientific Field : Biochemistry and Molecular Biology
  • Summary of Application : Uvaol has demonstrated anticancer activity in human hepatocarcinoma HepG2 cells .
  • Methods of Application : The study involved in vitro experiments on HepG2 cells. The cytotoxicity of uvaol was assessed, and its effects on cell cycle progression, apoptosis, and the AKT/PI3K signaling pathway were investigated .
  • Results : Uvaol was found to have a selective anticancer activity in HepG2 cells, inducing cell arrest in the G0/G1 phase and increasing the rate of cell apoptosis. This was associated with a decrease in the expression of the anti-apoptotic protein Bcl2, an increase in the expression of the pro-apoptotic protein Bax, and down-regulation of the AKT/PI3K signaling pathway .

Future Directions

Uvaol has shown promising results in vitro as an anticancer compound, exhibiting anti-proliferative, pro-apoptotic, and antioxidant properties . Future research will focus on testing these bioactive properties of Uvaol in additional HCC cell lines, with the aim to finally move into in vivo studies .

properties

IUPAC Name

(3S,4aR,6aR,6bS,8aS,11R,12S,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-19-10-15-30(18-31)17-16-28(6)21(25(30)20(19)2)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h8,19-20,22-25,31-32H,9-18H2,1-7H3/t19-,20+,22+,23-,24+,25+,27+,28-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUARCIYIVXVTAE-ZAPOICBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Uvaol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002391
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Uvaol

CAS RN

545-46-0
Record name Uvaol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=545-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uvaol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urs-12-ene-3β,28-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.081
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name UVAOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W599R31ROT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Uvaol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002391
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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